![molecular formula C21H27N5O2 B2669504 3-butyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-35-3](/img/structure/B2669504.png)
3-butyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
3-butyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Psychotropic Potential and Receptor Affinity
One area of application involves the synthesis and evaluation of purine derivatives for their psychotropic potential, particularly as ligands for serotonin receptors. For instance, derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones have been explored for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing promise in the development of antidepressant and anxiolytic therapies (Chłoń-Rzepa et al., 2013).
Adenosine Receptor Antagonism
Research has also focused on the affinity of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for adenosine receptors (ARs), identifying compounds with potent A1 AR antagonistic properties. These findings highlight the potential for developing selective AR subtype antagonists for therapeutic applications, including treatments for cardiovascular and neurodegenerative diseases (Szymańska et al., 2016).
Neurodegenerative Disease Treatment
Compounds with a tetrahydropyrimido[2,1-f]purinedione core have been evaluated for their dual activity against adenosine receptors and monoamine oxidases (MAO), suggesting a promising approach for treating neurodegenerative diseases like Parkinson's and Alzheimer's by targeting multiple disease-relevant mechanisms (Koch et al., 2013).
Synthesis and Chemical Properties
The synthesis and photochemistry of pyrimidinediones, including studies on their reactivity and potential to form novel compounds through photolysis, indicate the versatility of these compounds in chemical synthesis and the potential for discovering new reactions and products (Shorunov et al., 2018).
properties
IUPAC Name |
3-butyl-9-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-5-6-11-26-19(27)17-18(23(4)21(26)28)22-20-24(12-8-13-25(17)20)16-10-7-9-14(2)15(16)3/h7,9-10H,5-6,8,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZBTOKEQTVIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16626141 |
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